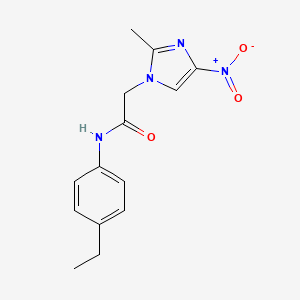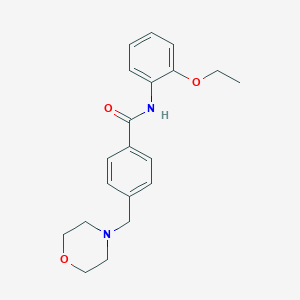![molecular formula C21H26N2O2 B5703914 [(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-cyclohexylpropanoate](/img/structure/B5703914.png)
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-cyclohexylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-cyclohexylpropanoate is a complex organic compound that features a naphthalene ring system, an amino group, and a cyclohexylpropanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-cyclohexylpropanoate typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 1-naphthylamine, undergoes a series of reactions to introduce the amino group and form the naphthalene derivative.
Condensation Reaction: The naphthalene derivative is then subjected to a condensation reaction with an appropriate aldehyde to form the Schiff base.
Cyclohexylpropanoate Formation: The final step involves the esterification of the Schiff base with 3-cyclohexylpropanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-cyclohexylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the Schiff base back to the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-cyclohexylpropanoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of [(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-cyclohexylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(3-methylphenoxy)acetate
- methyl (2S)-2-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoate
Uniqueness
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-cyclohexylpropanoate is unique due to its specific combination of a naphthalene ring, an amino group, and a cyclohexylpropanoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-cyclohexylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c22-20(15-18-11-6-10-17-9-4-5-12-19(17)18)23-25-21(24)14-13-16-7-2-1-3-8-16/h4-6,9-12,16H,1-3,7-8,13-15H2,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUKSRFBHBWFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5703834.png)
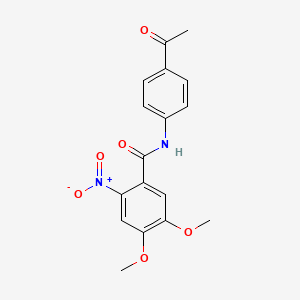
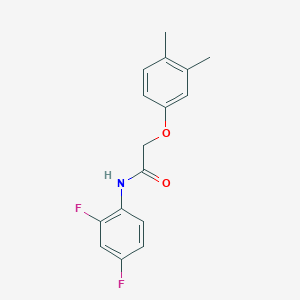
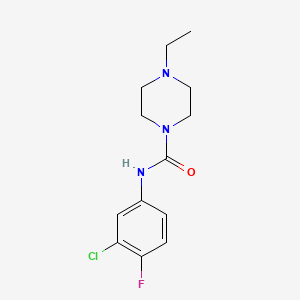
![N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5703849.png)
![3-(2-furyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5703861.png)
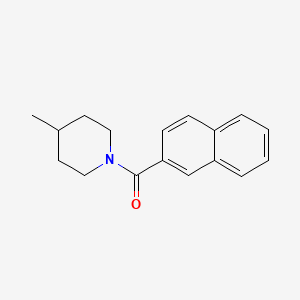
![4-[(6-Methyl-9-nitro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]morpholine](/img/structure/B5703869.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5703884.png)
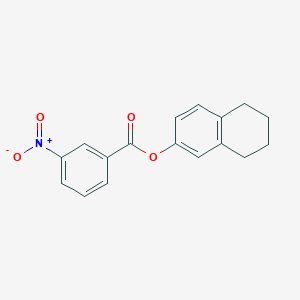
![N-(3-acetylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5703887.png)
![S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5703891.png)
